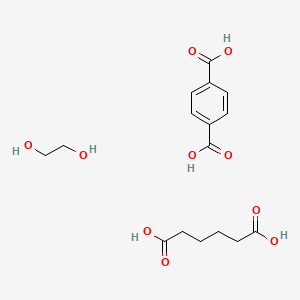

Ethane-1,2-diol;hexanedioic acid;terephthalic acid

Descripción

Propiedades

Número CAS |

25748-37-2 |

|---|---|

Fórmula molecular |

C16H22O10 |

Peso molecular |

374.34 g/mol |

Nombre IUPAC |

ethane-1,2-diol;hexanedioic acid;terephthalic acid |

InChI |

InChI=1S/C8H6O4.C6H10O4.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |

Clave InChI |

DUANVEQFURTVAB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(CO)O |

Números CAS relacionados |

25748-37-2 |

Origen del producto |

United States |

Métodos De Preparación

Etan-1,2-diol

El etan-1,2-diol se produce industrialmente a partir de etileno a través del óxido de etileno intermedio. El óxido de etileno reacciona con agua para producir etan-1,2-diol en presencia de un catalizador ácido o básico . La reacción se puede representar como:

C2H4O+H2O→HOCH2CH2OH

Ácido hexanodioico

. El proceso implica varios pasos, incluida la conversión de ciclohexanol a ciclohexanona y la posterior nitrosación y escisión del enlace C-C.

Ácido tereftálico

El ácido tereftálico se sintetiza mediante la oxidación del p-xileno utilizando aire en presencia de un catalizador de cobalto-manganeso. La reacción se lleva a cabo a altas temperaturas y presiones para lograr altos rendimientos {_svg_3}.

Análisis De Reacciones Químicas

Etan-1,2-diol

El etan-1,2-diol experimenta diversas reacciones químicas, incluida la oxidación, la esterificación y la polimerización. Los reactivos comunes incluyen permanganato de potasio para la oxidación y ácidos carboxílicos para la esterificación . Los principales productos incluyen ácido oxálico a partir de la oxidación y polietilenglicol a partir de la polimerización.

Ácido hexanodioico

El ácido hexanodioico puede sufrir reacciones como la esterificación, la amidación y la polimerización. Reacciona con alcoholes para formar ésteres y con aminas para formar amidas . En reacciones de polimerización, forma nailon-6,6 cuando se hace reaccionar con hexametilendiamina .

Ácido tereftálico

El ácido tereftálico principalmente sufre reacciones de esterificación y polimerización. Reacciona con etilenglicol para formar tereftalato de polietileno (PET), un plástico ampliamente utilizado .

Aplicaciones Científicas De Investigación

Etan-1,2-diol

El etan-1,2-diol se utiliza en la investigación científica como crioprotector en estudios biológicos, como solvente en reacciones químicas y como precursor en la síntesis de diversos polímeros . También se utiliza en el estudio de enlaces de hidrógeno e interacciones moleculares .

Ácido hexanodioico

El ácido hexanodioico se utiliza ampliamente en la producción de nailon-6,6, que es un material crucial en las industrias textil y automotriz . También se utiliza en la síntesis de plastificantes, lubricantes y adhesivos .

Ácido tereftálico

El ácido tereftálico se utiliza principalmente en la producción de plásticos y fibras de PET, que son esenciales en las industrias del empaque y el textil . También se utiliza en la síntesis de polímeros de cristal líquido y como precursor en la fabricación de diversas resinas .

Mecanismo De Acción

Etan-1,2-diol

El etan-1,2-diol ejerce sus efectos a través de enlaces de hidrógeno e interacciones moleculares. Actúa como crioprotector formando enlaces de hidrógeno con moléculas de agua, lo que evita la formación de cristales de hielo . En reacciones químicas, sirve como nucleófilo debido a la presencia de grupos hidroxilo .

Ácido hexanodioico

El ácido hexanodioico actúa como un ácido dicarboxílico, participando en reacciones de condensación para formar polímeros. Su mecanismo implica la formación de enlaces amida o éster con diaminas o dioles, respectivamente .

Ácido tereftálico

El ácido tereftálico funciona como un ácido dicarboxílico, reaccionando con dioles para formar poliésteres. Su mecanismo implica reacciones de esterificación, donde los grupos carboxilo reaccionan con grupos hidroxilo para formar enlaces éster .

Comparación Con Compuestos Similares

Table 1: Comparison of Alkan-1,2-diols in Aqueous Solutions

Terephthalic Acid vs. Phthalic Acid Isomers

Terephthalic acid’s para-substitution confers higher thermal stability and polymer compatibility compared to ortho-phthalic and meta-isophthalic acids. In ethane-1,2-diol–water mixtures, phthalic acid (1,2-isomer) exhibits pK₁ = 2.89 and pK₂ = 5.41 at 25°C, while terephthalic acid’s pKa values are lower due to reduced steric hindrance . Industrial uses of terephthalic acid derivatives, such as PTA-based ceramics, highlight its superior mechanical properties over isophthalic acid esters .

Table 2: Structural and Thermodynamic Comparison of Benzenedicarboxylic Acids

Ethane-1,2-diol vs. Dicarboxylic Acid Solubility Modifiers

Ethane-1,2-diol enhances the solubility of dicarboxylic acids like malonic and tartaric acids by reducing solvent polarity. In 50% ethane-1,2-diol–water mixtures, malonic acid’s pK₁ decreases from 2.85 (pure water) to 2.31, facilitating acid dissociation . This contrasts with oxalic acid (ethane-1,2-dioic acid), which forms insoluble calcium oxalate in biological systems, causing nephrotoxicity .

Actividad Biológica

Ethane-1,2-diol (commonly known as ethylene glycol), hexanedioic acid (also known as adipic acid), and terephthalic acid are important organic compounds with significant applications in various fields, including polymer production, pharmaceuticals, and biochemistry. This article explores their biological activity, focusing on their interactions within biological systems, potential toxicity, and applications in biomedicine.

Overview of Compounds

| Compound Name | Chemical Formula | Common Uses |

|---|---|---|

| Ethane-1,2-diol | C2H6O2 | Antifreeze, plasticizer, solvent |

| Hexanedioic acid | C6H10O4 | Production of nylon, plasticizers |

| Terephthalic acid | C8H6O4 | Production of PET (polyethylene terephthalate) |

Ethane-1,2-diol (Ethylene Glycol)

Ethylene glycol is primarily known for its use as an antifreeze and industrial solvent. However, it has notable biological implications:

- Toxicity : Ethylene glycol is metabolized in the liver to glycolic acid and oxalic acid, which can lead to metabolic acidosis and renal failure if ingested in significant quantities. The acute toxicity is particularly concerning in children and pets .

- Biocompatibility : In controlled amounts, ethylene glycol has been utilized in biomedical applications such as drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents .

Hexanedioic Acid (Adipic Acid)

Hexanedioic acid serves as a precursor for the synthesis of nylon and other polymers. Its biological activity includes:

- Biodegradability : Adipic acid is biodegradable and can be metabolized by certain microorganisms. This property makes it a candidate for environmentally friendly polymer production .

- Potential Applications : Research indicates that adipic acid derivatives can have antimicrobial properties, enhancing their utility in medical applications such as wound dressings .

Terephthalic Acid

Terephthalic acid is integral to the production of PET plastics. Its biological activity encompasses:

- Polymerization : When combined with ethylene glycol, terephthalic acid forms PET, which is widely used in food-grade containers. PET is generally considered safe for food contact but can release antimony and other contaminants under certain conditions .

- Biocompatibility : PET has been studied for its use in medical devices and drug delivery systems due to its favorable biocompatibility profile. Research shows that PET can support cell attachment and proliferation, making it suitable for tissue engineering applications .

Case Studies

-

Toxicity Assessment of Ethylene Glycol :

A study evaluated the effects of ethylene glycol ingestion in rats. Results indicated significant renal damage and metabolic disturbances at doses above 1 g/kg body weight. This highlights the importance of understanding dosage in therapeutic contexts . -

Biodegradation of Adipic Acid :

A research project focused on the biodegradation pathways of adipic acid by Pseudomonas species demonstrated that these microorganisms could effectively utilize adipic acid as a carbon source, leading to its complete mineralization . -

PET in Tissue Engineering :

A clinical trial investigated the use of PET scaffolds in skin regeneration. The study found that PET scaffolds supported fibroblast growth and collagen deposition, indicating potential for use in regenerative medicine .

Q & A

Q. How is ethane-1,2-diol utilized in experimental models of urolithiasis, and what methodological considerations are critical for ensuring model validity?

Ethane-1,2-diol is administered orally (e.g., 1% in drinking water for 28 days) to induce calcium oxalate (CaOx) deposition in rodent kidneys, mimicking human urolithiasis. Its metabolism involves hepatic conversion to oxalic acid, which chelates calcium to form insoluble CaOx crystals. Critical methodological considerations include:

- Monitoring urine parameters (pH, specific gravity, proteinuria) and plasma biomarkers (electrolytes, bicarbonate) to validate nephrotoxicity .

- Dose-dependent effects: Lower doses favor CO₂ elimination, while higher doses accumulate glycolic acid, leading to metabolic acidosis or alkalosis depending on species and dosage .

- Use of protective agents (e.g., Triclisia gilletii extract) to modulate electrolyte imbalances and validate therapeutic interventions .

Q. What are the optimal conditions for synthesizing polyesters from terephthalic acid and ethane-1,2-diol?

Polyester synthesis involves esterification under controlled conditions:

- Molar ratios : Equimolar amounts of terephthalic acid (HOOC-C₆H₄-COOH) and ethane-1,2-diol (HOCH₂CH₂OH) .

- Catalysts : Acidic catalysts (e.g., H₂SO₄) or metal oxides to accelerate ester bond formation.

- Temperature : Elevated temperatures (200–300°C) to drive dehydration and polymerization. Validation requires FTIR or NMR to confirm ester linkages and gel permeation chromatography (GPC) for molecular weight analysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in acid-base imbalances observed in ethane-1,2-diol-induced toxicity models?

Contradictory findings (e.g., metabolic alkalosis in rats vs. acidosis in humans) arise from species-specific metabolism and dosage effects. Methodological strategies include:

- Dose titration studies : Correlate ethane-1,2-diol concentration with glycolic acid/oxalate production rates .

- Bicarbonate monitoring : Plasma bicarbonate levels increase in low-dose models due to compensatory mechanisms, whereas high doses overwhelm buffering capacity .

- Co-administration studies : Use inhibitors (e.g., alcohol dehydrogenase blockers) to isolate metabolic pathways .

Q. What advanced analytical techniques are employed to characterize copolymer composition in polyester synthesis?

- Chromatography : HPLC or GPC to determine monomer incorporation ratios and molecular weight distribution.

- Spectroscopy : ¹³C NMR to identify ester carbonyl groups and diol residue patterns .

- Thermal analysis : Differential scanning calorimetry (DSC) to assess crystallinity and glass transition temperatures, which influence material properties.

Q. How does micellar catalysis enhance the oxidation kinetics of ethane-1,2-diol in aqueous media?

In chromic acid oxidation, micellar systems (e.g., 1,10-phenanthroline) stabilize reactive intermediates and lower activation energy. Key findings include:

- Mechanism : Phenanthroline forms a complex with Cr(VI), accelerating electron transfer and converting ethane-1,2-diol to hydroxyethanal .

- Rate enhancement : Micelles increase local reactant concentration, improving reaction rates by 2–3 orders of magnitude.

- Validation : Hydrazone derivatization and melting point analysis confirm product identity .

Data Contradiction Analysis

- Ethane-1,2-diol toxicity : Discrepancies in acid-base outcomes (e.g., alkalosis in rats vs. human acidosis) highlight the need for species-specific metabolic profiling and standardized dosing protocols .

- Polyester synthesis : Variability in copolymer properties (e.g., crystallinity) may stem from inconsistent molar ratios or incomplete esterification, necessitating rigorous stoichiometric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.